Cas no 1234015-58-7 (Prexasertib dimesylate)

Prexasertib dimesylate 化学的及び物理的性質
名前と識別子
-
- LY2606368 dimesylate
- Prexasertib dimesylate
- Prexasertib (dimesylate)
- 5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile;methanesulfonic acid
- 5-((5-(2-(3-Aminopropoxy)-6-methoxyphenyl)-1H-pyrazol-3-yl)amino)pyrazine-2-carbonitrile dimethanesulfonate
- LY2606368 (dimesylate)
- AKOS040756564
- MS-30149
- G17369
- HY-18174E
- CS-0130202
- SCHEMBL20591301
- 1234015-58-7
-
- インチ: 1S/C18H19N7O2.2CH4O3S/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17;2*1-5(2,3)4/h2,4-5,8,10-11H,3,6-7,19H2,1H3,(H2,22,23,24,25);2*1H3,(H,2,3,4)
- InChIKey: HXYBEKZGRNUTBN-UHFFFAOYSA-N
- ほほえんだ: S(C)(=O)(=O)O.S(C)(=O)(=O)O.O(CCCN)C1C=CC=C(C=1C1=CC(NC2C=NC(C#N)=CN=2)=NN1)OC
計算された属性
- せいみつぶんしりょう: 557.13625319g/mol
- どういたいしつりょう: 557.13625319g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 14
- 重原子数: 37
- 回転可能化学結合数: 8
- 複雑さ: 592
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 260
Prexasertib dimesylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-18174E-100mg |
Prexasertib dimesylate |
1234015-58-7 | 99.04% | 100mg |
¥9000 | 2024-07-20 | |
ChemScence | CS-0130202-5mg |
Prexasertib (dimesylate) |
1234015-58-7 | 98.28% | 5mg |
$110.0 | 2022-04-28 | |
ChemScence | CS-0130202-25mg |
Prexasertib (dimesylate) |
1234015-58-7 | 98.28% | 25mg |
$350.0 | 2022-04-28 | |
ChemScence | CS-0130202-100mg |
Prexasertib (dimesylate) |
1234015-58-7 | 98.28% | 100mg |
$900.0 | 2022-04-28 | |
MedChemExpress | HY-18174E-10mg |
Prexasertib dimesylate |
1234015-58-7 | 99.04% | 10mg |
¥1800 | 2024-07-20 | |
MedChemExpress | HY-18174E-25mg |
Prexasertib dimesylate |
1234015-58-7 | 99.04% | 25mg |
¥3500 | 2024-07-20 | |
1PlusChem | 1P01V5LW-5mg |
Prexasertib dimesylate |
1234015-58-7 | 98% | 5mg |
$158.00 | 2023-12-25 | |
Ambeed | A1361702-10mg |
5-((5-(2-(3-Aminopropoxy)-6-methoxyphenyl)-1H-pyrazol-3-yl)amino)pyrazine-2-carbonitrile dimethanesulfonate |
1234015-58-7 | 98% | 10mg |
$180.0 | 2024-06-02 | |
MedChemExpress | HY-18174E-10mM*1mLinDMSO |
Prexasertib dimesylate |
1234015-58-7 | 99.04% | 10mM*1mLinDMSO |
¥1350 | 2023-07-26 | |
ChemScence | CS-0130202-50mg |
Prexasertib (dimesylate) |
1234015-58-7 | 98.28% | 50mg |
$550.0 | 2022-04-28 |
Prexasertib dimesylate 関連文献
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Tae Hwan Noh,Youn Jung Choi,Yoon Kyong Ryu,Young-A Lee,Ok-Sang Jung CrystEngComm, 2009,11, 2371-2374
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
Prexasertib dimesylateに関する追加情報
Prexasertib Dimesylate: A Comprehensive Overview
Prexasertib dimesylate (CAS No. 1234015-58-7) is a promising compound in the field of oncology, particularly in the development of targeted therapies for cancer treatment. This compound has garnered significant attention due to its potential to inhibit key enzymes involved in cell signaling pathways, making it a candidate for precision medicine approaches.
Prexasertib dimesylate belongs to a class of small molecule inhibitors designed to target the Polo-like kinase 1 (Plk1) enzyme. Plk1 plays a critical role in regulating cell cycle progression, particularly during mitosis. By inhibiting Plk1, Prexasertib dimesylate can potentially arrest cancer cell division and induce apoptosis, offering a novel therapeutic strategy for various malignancies.
Recent studies have highlighted the efficacy of Prexasertib dimesylate in preclinical models of cancer, demonstrating its ability to selectively target tumor cells while sparing normal cells. This selectivity is crucial for minimizing off-target effects and improving the safety profile of the compound. Clinical trials are currently underway to evaluate its safety and efficacy in patients with advanced solid tumors.
The development of Prexasertib dimesylate is part of a broader trend in oncology toward personalized treatment approaches. By leveraging advancements in genomics and proteomics, researchers are able to identify specific molecular targets within tumors, enabling the design of more effective and less toxic therapies.
One of the key advantages of Prexasertib dimesylate lies in its ability to overcome resistance mechanisms that often develop with conventional chemotherapy agents. By targeting a critical node in the cell cycle regulation pathway, this compound has the potential to address treatment refractory cancers that are resistant to current therapies.
Moreover, Prexasertib dimesylate has shown synergistic effects when combined with other anti-cancer agents, suggesting that it could be integrated into multi-drug regimens to enhance therapeutic outcomes. This combinatorial approach is expected to be a major focus in future research and clinical development.
The structural properties of Prexasertib dimesylate contribute to its pharmacokinetic profile, which is essential for its therapeutic effectiveness. Its ability to achieve high concentrations in tumor tissues while maintaining acceptable systemic exposure levels makes it an attractive candidate for further investigation.
In terms of regulatory progress, Prexasertib dimesylate has already completed several phases of preclinical testing, demonstrating robust activity against a wide range of cancer cell lines. These findings have paved the way for early-stage clinical trials, which are crucial for validating its potential as a next-generation cancer therapy.
As research on Prexasertib dimesylate continues to advance, it holds significant promise for improving outcomes in patients with challenging cancers. Its unique mechanism of action, coupled with favorable preclinical data, positions it as a leading candidate in the race to develop more effective and tolerable anti-cancer agents.
1234015-58-7 (Prexasertib dimesylate) 関連製品
- 852368-44-6(1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione)
- 923123-42-6(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-(naphthalen-1-yl)methyl-1H-indole)
- 1805877-80-8(Ethyl 3-carboxy-5-(3-chloro-2-oxopropyl)benzoate)
- 941957-71-7(N-3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl-N'-(pyridin-2-yl)methylethanediamide)
- 2137092-54-5(tert-butyl N-(1S)-1-(6-bromopyridin-3-yl)-3-oxopropylcarbamate)
- 1261593-32-1(3-Hydroxy-4-methyl-2-(4-(trifluoromethyl)phenyl)pyridine)
- 2137914-14-6(ethyl 2-(3-formyl-4-methyl-1H-pyrazol-1-yl)propanoate)
- 2227663-04-7(4-(2R)-oxiran-2-yl-1,3-thiazole)
- 1805995-28-1(Ethyl 2-(chloromethyl)-4-methoxy-6-(trifluoromethoxy)pyridine-3-acetate)
- 2227882-00-8(rac-(1R,2S)-2-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol)
